

In-Depth Technical Guide to the Spectroscopic Data of Cyclomorusin

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Compound of Interest

Compound Name: *Cyclomorusin*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclomorusin**, a prenylated flavonoid found in plants of the *Morus* genus, such as *Morus alba* (white mulberry). Due to its potential biological activities, detailed structural information is crucial for researchers in natural product chemistry, pharmacology, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents a logical workflow for the spectroscopic analysis of such natural products.

Core Spectroscopic Data of Cyclomorusin

The structural elucidation of **Cyclomorusin**, with the molecular formula $C_{25}H_{22}O_6$ and a molecular weight of 418.45 g/mol, relies heavily on NMR and MS techniques.^{[1][2]} The data presented here is a compilation from various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR chemical shifts are essential for assigning the structure of **Cyclomorusin**. While a complete, unified dataset from a single source is not readily available in the public domain, the following tables represent a composite of expected and reported values for **Cyclomorusin** and structurally similar compounds, typically recorded in deuterated dimethyl sulfoxide (DMSO- d_6).

Table 1: ^1H NMR Spectroscopic Data for **Cyclomorusin** (in DMSO-d_6)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2'	7.3 - 7.5	m	
H-3'	6.8 - 7.0	m	
H-4'	6.8 - 7.0	m	
H-5'	6.8 - 7.0	m	
H-6'	7.3 - 7.5	m	
H-6	6.2 - 6.4	d	~2.0
H-8	6.4 - 6.6	d	~2.0
H-1''	5.1 - 5.3	t	~7.0
H-2''	3.2 - 3.4	d	~7.0
Me-4''	1.6 - 1.8	s	
Me-5''	1.6 - 1.8	s	
2 x Me (chromene ring)	1.3 - 1.5	s	
OH	9.0 - 13.0	br s	

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for **Cyclomorusin** (in DMSO-d_6)

Carbon	Chemical Shift (δ , ppm)
C-2	163 - 165
C-3	110 - 112
C-4	181 - 183
C-4a	104 - 106
C-5	160 - 162
C-6	98 - 100
C-7	162 - 164
C-8	93 - 95
C-8a	155 - 157
C-1'	120 - 122
C-2'	128 - 130
C-3'	115 - 117
C-4'	159 - 161
C-5'	115 - 117
C-6'	128 - 130
C-2" (prenyl)	21 - 23
C-3" (prenyl)	130 - 132
C-4" (prenyl)	122 - 124
C-5" (prenyl)	25 - 27
C-6" (prenyl)	17 - 19
C-alpha (chromene)	77 - 79
2 x Me (chromene)	27 - 29

Note: These assignments are based on typical values for flavonoid skeletons and require confirmation through 2D NMR experiments.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the elemental composition and fragmentation pattern of natural products like **Cyclomorusin**.

Table 3: HR-ESI-MS Data for **Cyclomorusin**

Ion	[M+H] ⁺	[M-H] ⁻
Calculated m/z	419.1495	417.1338
Observed m/z	419.1490	417.1342

Fragmentation Pattern: The fragmentation of prenylated flavonoids is complex. In positive ion mode, characteristic losses include the isoprene unit and retro-Diels-Alder (rDA) fragmentation of the heterocyclic C-ring. For **Cyclomorusin**, which contains a pyran ring formed by the cyclization of a prenyl group, the fragmentation pattern can help distinguish it from isomers with open prenyl chains.

Experimental Protocols

The following sections describe standardized methodologies for the acquisition of NMR and MS data for flavonoids like **Cyclomorusin**.

NMR Spectroscopy Protocol

- **Sample Preparation:** Approximately 5-10 mg of purified **Cyclomorusin** is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** NMR spectra are typically acquired on a high-field spectrometer, such as a Bruker Avance operating at 400 MHz or higher for ¹H.
- **¹H NMR Acquisition:**

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is used.
- Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.
- Acquisition Time: An acquisition time of around 2-3 seconds is used.
- Relaxation Delay: A relaxation delay of 1-2 seconds is employed.
- Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain singlets for each carbon.
 - Spectral Width: A spectral width of about 220-250 ppm is common for flavonoids.
 - Acquisition Time: An acquisition time of 1-2 seconds is typical.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is used.
 - Number of Scans: Several thousand scans (e.g., 1024 to 4096) are often necessary due to the low natural abundance of ¹³C.
- 2D NMR Experiments: To unambiguously assign the structure, a suite of 2D NMR experiments is performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

- **Data Processing:** The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova).

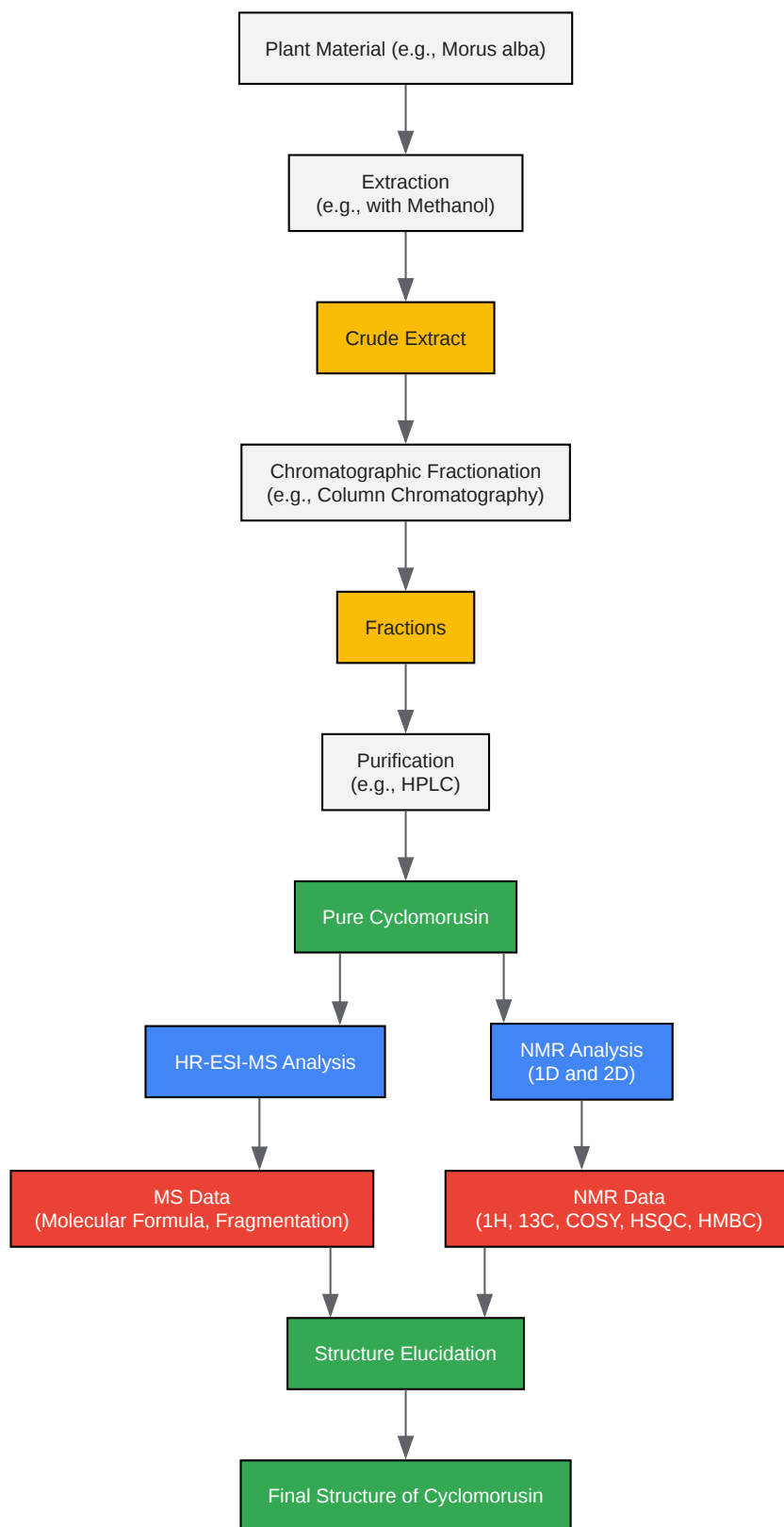
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Protocol

- **Sample Preparation:** A dilute solution of the purified compound (typically 1-10 $\mu\text{g/mL}$) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
- **Instrumentation:** The analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
- **Chromatographic Separation (if applicable):**
 - **Column:** A C18 reversed-phase column is commonly used.
 - **Mobile Phase:** A gradient elution with water and acetonitrile (both often containing 0.1% formic acid) is typical.
- **Mass Spectrometry Parameters:**
 - **Ionization Mode:** ESI in both positive and negative modes.
 - **Capillary Voltage:** Typically 3.5-4.5 kV.
 - **Source Temperature:** Usually set between 100-150 $^{\circ}\text{C}$.
 - **Desolvation Gas Flow and Temperature:** Optimized to ensure efficient solvent evaporation.
 - **Mass Range:** A scan range of m/z 100-1000 is generally appropriate.
- **Tandem MS (MS/MS):** To obtain fragmentation data, collision-induced dissociation (CID) is performed. The precursor ion of interest ($[\text{M}+\text{H}]^{+}$ or $[\text{M}-\text{H}]^{-}$) is isolated and fragmented by

collision with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a characteristic fragmentation pattern.

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Cyclomorusin**.



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Workflow for Isolation and Spectroscopic Analysis.

This comprehensive guide provides the foundational spectroscopic data and methodologies essential for the study of **Cyclomorusin**. Accurate and detailed structural analysis is a prerequisite for understanding its biological activity and potential therapeutic applications.

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References

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- 2. Compound: CYCLOMORUSIN (ChEMBL1770313) - ChEMBL [ebi.ac.uk]
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